molecular formula C6H3N3O2S B1198169 6-Nitro-1,2,3-benzothiadiazole CAS No. 29241-16-5

6-Nitro-1,2,3-benzothiadiazole

Cat. No. B1198169
CAS RN: 29241-16-5
M. Wt: 181.17 g/mol
InChI Key: UKEXDPWRCYZDHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Nitro-1,2,3-benzothiadiazole derivatives can be achieved through several methods. A convenient one-pot synthesis involves the reaction of o-nitroanilines with sulfur monochloride, yielding nitro derivatives of 2,1,3-benzothiadiazole 1-oxides with good prospects due to their high in vitro release of nitric oxide (Konstantinova et al., 2018). Another method includes the nitration of certain precursors, leading to compound formation through subsequent reactions, showcasing the versatility in synthesizing these compounds (Komin & Carmack, 1975).

Molecular Structure Analysis

Molecular structure analysis reveals the planarity and orientation of the benzothiazole system and its substituents, which play crucial roles in determining the compound's reactivity and interaction with other molecules. Studies have shown that the nitro group is substantially twisted from the plane of its attached benzene ring, influencing the compound's electronic properties and reactivity (Vijayakumar et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitration, reduction, and formation of Meisenheimer complexes, which are essential for its functionalization and application in synthesis pathways. The reactivity of nitro and halogeno derivatives toward methoxide ion indicates the formation of specific products under certain conditions, showcasing the compound's versatility in chemical transformations (Nunno & Florio, 1977).

Scientific Research Applications

  • Synthesis and Structural Properties :

    • A study detailed the synthesis and structural study of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides, including 6-nitro-2,1,3-benzothiadiazole. The research revealed high in vitro release of nitric oxide from these compounds, suggesting their potential application in pharmacology or materials science (Konstantinova et al., 2018).
  • Antiparasitic Properties :

    • Research investigated the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. This study highlighted the dependency of antiprotozoal properties on the chemical structure of benzothiazoles, pointing to their potential use in developing antiparasitic drugs (Delmas et al., 2002).
  • Insecticide Synergists :

    • A study examined the effects of various insecticide synergists, including 6-nitro-1,2,3-benzothiadiazole, on the microsomal oxidation of certain compounds. This research contributes to understanding the role of benzothiadiazoles in enhancing the effectiveness of insecticides (Bolt & Kassel, 1976).
  • Coordination Chemistry and Crystal Engineering :

    • Functionalized 2,1,3-benzothiadiazoles, including 4-nitro-2,1,3-benzothiadiazole, were used in metal coordination chemistry and crystal engineering of organic solids. This study presents new applications in developing complex molecular structures (Bashirov et al., 2014).
  • Pharmacological Research :

    • Research on the pharmacokinetics of vinyl chloride in rats utilized this compound to study the metabolism of vinyl chloride. This study aids in understanding how benzothiadiazoles can be used in pharmacological research to analyze drug metabolism (Bolt et al., 1977).
  • Diagnostic Criterion for Acyl Radicals :

    • A study found that benzothiazole is acylated by acyl radicals selectively in the 2-position, with 6-nitro-derivative showing higher reactivity. This reactivity is useful in syntheses and can be used as a diagnostic criterion for revealing the presence of acyl radicals in various oxidation processes (Caronna et al., 1971).

Safety and Hazards

The safety data sheet for a related compound, 2,1,3-Benzothiadiazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that 6-Nitrobenzo[d][1,2,3]thiadiazole may have similar effects.

Action Environment

It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.

Biochemical Analysis

Biochemical Properties

6-Nitro-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . The compound acts as an inhibitor of certain microsomal oxidation pathways, thereby affecting the metabolism of other compounds. Additionally, this compound has been shown to interact with proteins involved in electron transport chains, influencing redox reactions within cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism . In various cell types, this compound has been shown to induce oxidative stress, leading to changes in cell function and viability. This compound’s impact on cell signaling and metabolism makes it a valuable tool for studying cellular responses to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative damage and cell death. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s inhibition of certain oxidation pathways can also affect the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its interactions with target enzymes and proteins are dependent on its cellular localization .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum. The subcellular distribution of this compound is essential for its role in modulating enzyme activities and cellular processes.

properties

IUPAC Name

6-nitro-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEXDPWRCYZDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183496
Record name 6-Nitro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29241-16-5
Record name 6-Nitro-1,2,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-Amino-5-nitrobenzenethiol (5b) (6.0 g, 35.3 mmol) in n-BuOH (30 mL), cooled to 0° C., a solution of Isoamyl nitrite (5.0 mL, 37.1 mmol) in n-BuOH (30 mL) was added followed by conc. HCl (5.0 ml). The reaction mixture was warmed to room temperature and stirred for 5 h. To the resulting reaction mixture Acetamide (0.4 ml) was added and stirred for another 30 min at room temperature. After completion of reaction (by TLC), the reaction mixture was diluted with H2O (80 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine solution (100 mL), dried over Na2SO4 and concentrated under reduced pressure to obtain the crude material which was purified by column chromatography to afford 6-Nitrobenzo[d][1,2,3]thiadiazole (5c) (3.5 g, 54%) as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?

A1: Yes, despite not affecting estrogen hydroxylation, this compound at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.

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